Harzianopyridone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

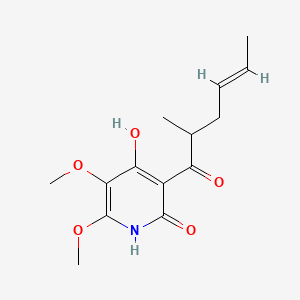

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19NO5 |

|---|---|

Molecular Weight |

281.30 g/mol |

IUPAC Name |

4-hydroxy-5,6-dimethoxy-3-[(E)-2-methylhex-4-enoyl]-1H-pyridin-2-one |

InChI |

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+ |

InChI Key |

FPYAYFJAGDIMEX-AATRIKPKSA-N |

Isomeric SMILES |

C/C=C/CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |

Canonical SMILES |

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Harzianopyridone: A Technical Guide to its Discovery, Isolation, and Characterization from Trichoderma harzianum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Harzianopyridone, a pyridone alkaloid produced by the filamentous fungus Trichoderma harzianum. It details the initial discovery and isolation of this secondary metabolite, presenting in-depth experimental protocols for its fermentation, extraction, and purification. This document also includes a thorough characterization of this compound, featuring tabulated quantitative data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses. Furthermore, this guide elucidates the primary mechanism of action of this compound as an inhibitor of mitochondrial complex II (succinate dehydrogenase), complete with a signaling pathway diagram. This guide is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Trichoderma harzianum is a soil-dwelling fungus recognized for its biocontrol properties against various plant pathogens. Its antagonistic activities are largely attributed to the production of a diverse array of secondary metabolites, including peptaibols, polyketides, and terpenes. Among these bioactive compounds is this compound, a pyridone alkaloid first reported in 1989. This compound has demonstrated significant antifungal activity against a range of plant pathogenic fungi, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.

This guide provides a detailed technical overview of the discovery, isolation, and characterization of this compound, with a focus on providing actionable experimental protocols and comprehensive data for researchers in the field.

Discovery and Isolation

This compound was first isolated from Trichoderma harzianum strain T-5, obtained from Palampur, Himachal Pradesh, India. The initial discovery and subsequent structural elucidation were pivotal in understanding the chemical arsenal (B13267) of this biocontrol fungus.

Experimental Protocols

The following protocols are a composite of methodologies described in the literature for the isolation of this compound and similar fungal metabolites.

2.1.1. Fungal Culture and Fermentation

-

Strain Maintenance: Maintain a pure culture of Trichoderma harzianum on Potato Dextrose Agar (PDA) slants at 4°C.

-

Inoculum Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with a mycelial plug from the PDA slant. Incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

-

Solid-State Fermentation: Aseptically transfer the seed culture to sterile Fernbach flasks (2.8 L) containing 200 g of shredded wheat medium per flask.

-

Incubation: Incubate the flasks under static conditions at 28°C for 9-14 days to allow for fungal growth and production of secondary metabolites.

2.1.2. Extraction

-

Solvent Extraction: Following incubation, disrupt the solid culture material in each flask using a homogenizer. Add 300 mL of acetone (B3395972) to each flask and continue homogenization to ensure thorough extraction.

-

Filtration: Separate the solvent extract from the solid residue by suction filtration.

-

Concentration: Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

2.1.3. Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent such as n-hexane.

-

Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

-

Load the sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (B1210297), followed by methanol. A suggested gradient is:

-

100% n-hexane

-

n-hexane:ethyl acetate (9:1, 8:2, 1:1)

-

100% ethyl acetate

-

ethyl acetate:methanol (9:1)

-

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol, 95:5) and

-

Harzianopyridone Biosynthesis in Trichoderma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianopyridone (B32151), a potent inhibitor of mitochondrial complex II, is a polyketide-derived secondary metabolite produced by various species of the fungus Trichoderma, most notably Trichoderma harzianum. Its unique chemical structure and significant biological activity have garnered considerable interest in the fields of agriculture and medicine. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including the genetic architecture of the biosynthetic gene cluster (BGC), the enzymatic cascade leading to its formation, and a summary of production data. Furthermore, this guide presents detailed experimental protocols for key analytical and genetic techniques employed in the study of this pathway, alongside visual representations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for research and development purposes.

Introduction

Trichoderma species are ubiquitous soil fungi renowned for their biocontrol capabilities against phytopathogens. This antagonistic activity is largely attributed to the secretion of a diverse array of secondary metabolites, including the potent antifungal agent, this compound. First isolated from Trichoderma harzianum, this compound exhibits strong inhibitory activity against a range of plant pathogenic fungi.[1][2] Its mode of action involves the inhibition of the mitochondrial complex II (succinate dehydrogenase), a critical enzyme in the electron transport chain, making it a promising candidate for the development of novel fungicides and potentially other therapeutic agents.[1]

The biosynthesis of this compound proceeds via a complex pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and a series of tailoring enzymes.[3] Understanding the intricacies of this pathway is crucial for harnessing the full potential of this compound through metabolic engineering and synthetic biology approaches to enhance its production or generate novel, more potent derivatives.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). This cluster contains all the necessary genes for the synthesis of the polyketide backbone, its modification, and regulation. The core of the BGC is a hybrid PKS-NRPS enzyme, designated HarA.[4]

Table 1: Genes in the this compound Biosynthetic Gene Cluster

| Gene | Proposed Function | Enzyme Class |

| harA | Polyketide and non-ribosomal peptide synthesis | PKS-NRPS |

| harB | Hydroxylation | Flavin-dependent monooxygenase (FMO) |

| harC | O-methylation | O-methyltransferase (O-MeT) |

| harD | Oxidation | Cytochrome P450 monooxygenase (P450) |

| harE | N-hydroxylation | N-hydroxylase |

| harF | Reduction | Enoyl reductase (ER) |

| harG | Hydroxylation | Flavin-dependent monooxygenase (FMO) |

| harH | Ring expansion | Cytochrome P450 monooxygenase (P450RE) |

| harI | Regulation | Transcription factor (TF) |

| harJ | Transport | Major facilitator superfamily (MFS) transporter |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the condensation of a polyketide chain and an amino acid, followed by a series of oxidative modifications. A key feature of this pathway is the iterative use of several enzymes, highlighting the catalytic versatility of fungal biosynthetic machinery.[3]

The proposed pathway initiates with the HarA PKS-NRPS hybrid enzyme, which condenses a tetraketide, derived from acetate (B1210297) units, with the amino acid tyrosine.[1][5] The resulting tetramic acid derivative undergoes a ring expansion catalyzed by a cytochrome P450 monooxygenase (HarH) to form the pyridone core.[3] Subsequent tailoring steps involve N-hydroxylation (HarE), N-O-methylation, and iterative hydroxylations and O-methylations catalyzed by FMOs (HarB, HarG) and an O-methyltransferase (HarC), respectively.[3] Additional modifications are carried out by another P450 (HarD) and an enoyl reductase (HarF) to yield the final this compound molecule.

Quantitative Data on this compound Production

The production of this compound by Trichoderma harzianum can be influenced by various factors, including culture conditions and the presence of other microorganisms. Elicitation by co-culturing with phytopathogens has been shown to significantly enhance the production of this secondary metabolite.

Table 2: this compound Production by T. harzianum under Co-culture Conditions

| Elicitor | Condition | This compound (µg/mL) |

| None (Control) | - | 85 ± 5 |

| Rhizoctonia solani | Viable Mycelium | 401 ± 70 |

| Rhizoctonia solani | Non-viable Mycelium | 357 ± 25 |

| Botrytis cinerea | Viable Mycelium | 169 ± 30 |

| Botrytis cinerea | Non-viable Mycelium | 134 ± 10 |

Data adapted from Vinale et al. (2009). Production levels were quantified by LC-MS after 30 days of incubation.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Quantification of this compound by LC-MS/MS

This protocol describes a general method for the extraction and quantification of this compound from Trichoderma cultures.

References

- 1. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular methods unravel the biosynthetic potential of Trichoderma species - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09627J [pubs.rsc.org]

- 4. Genomic Based Analysis of the Biocontrol Species Trichoderma harzianum: A Model Resource of Structurally Diverse Pharmaceuticals and Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

The Dichotomous Bioactivity of Harzianopyridone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianopyridone (B32151), a secondary metabolite produced by fungi of the Trichoderma genus, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth analysis of the bioactivity of this compound, with a particular focus on the distinct properties of its enantiomeric forms. While quantitative data on the separated enantiomers is limited in current literature, existing research strongly indicates a stereospecific differentiation in their antifungal and phytotoxic effects. This document summarizes the available quantitative data for racemic this compound, details the experimental protocols for key bioassays, and visualizes relevant workflows and a potential signaling pathway to furnish researchers and drug development professionals with a comprehensive understanding of this promising natural product.

Introduction

This compound is a pyridone alkaloid first isolated from Trichoderma harzianum. It possesses a chiral center, leading to the existence of two enantiomers: (+)-harzianopyridone and (-)-harzianopyridone. Research has shown that the biological activities of these enantiomers are not identical, a common phenomenon in chiral bioactive molecules. The racemic mixture of this compound demonstrates potent antifungal properties against a range of plant pathogenic fungi.[1] In contrast, the laevorotatory form, or (-)-harzianopyridone, exhibits weak antifungal and antibacterial activity but displays high phytotoxicity.[1] This divergence in activity underscores the importance of studying each enantiomer individually to unlock their full potential in agriculture and medicine.

Quantitative Biological Activity Data

While the differential bioactivity of this compound enantiomers is noted, a significant portion of the available quantitative data pertains to the racemic mixture. The following table summarizes the key quantitative findings for racemic this compound. It is important to note that further research is required to provide a comprehensive quantitative comparison of the individual enantiomers.

| Compound/Mixture | Biological Activity | Target Organism(s) | Quantitative Data |

| Racemic this compound | Antifungal | Rhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporum | EC50: 35.9–50.2 μg/mL |

| (-)-Harzianopyridone | Phytotoxicity | Etiolated wheat coleoptiles | High phytotoxicity (qualitative) |

| (-)-Harzianopyridone | Antifungal/Antibacterial | Various | Weak activity (qualitative) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for the key bioassays used to evaluate the biological activity of this compound and its enantiomers.

Antifungal Activity Assay against Rhizoctonia solani

The antifungal activity of this compound can be determined using the poison food technique.

Objective: To determine the inhibitory effect of this compound on the mycelial growth of Rhizoctonia solani.

Materials:

-

Pure culture of Rhizoctonia solani

-

Potato Dextrose Agar (B569324) (PDA) medium

-

This compound (racemic or individual enantiomers)

-

Solvent (e.g., DMSO or ethanol)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Preparation of Poisoned Media:

-

Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten PDA to approximately 45-50°C.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with the solvent alone.

-

Mix thoroughly and pour the media into sterile petri dishes. Allow the agar to solidify.

-

-

Inoculation:

-

From a 7-day-old culture of R. solani, cut a 5 mm mycelial disc from the edge of the colony using a sterile cork borer.

-

Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both poisoned and control).

-

-

Incubation:

-

Incubate the plates at 25 ± 2°C for 72-96 hours, or until the mycelial growth in the control plate has reached the edge of the plate.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

-

DC = Average diameter of the colony in the control plate

-

DT = Average diameter of the colony in the treated plate

-

-

The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the concentration and performing a regression analysis.

-

References

An In-depth Technical Guide to Harzianopyridone: Natural Sources, Analogues, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianopyridone, a pyridone alkaloid produced by the ubiquitous soil-dwelling fungus Trichoderma harzianum, has garnered significant attention within the scientific community for its potent biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of this compound, delving into its natural sources, known analogues, and mechanisms of action. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside a thorough compilation of its biological activity data. Furthermore, this document elucidates the biosynthetic pathway of this compound and presents a workflow for its bioassay-guided fractionation, visualized through Graphviz diagrams to facilitate a deeper understanding of its molecular genesis and discovery process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and the development of novel therapeutic agents.

Introduction

Trichoderma harzianum, a filamentous fungus renowned for its biocontrol capabilities against various plant pathogens, is the primary natural source of this compound[1][2]. First isolated in 1989, this secondary metabolite has demonstrated significant antifungal activity against a broad spectrum of phytopathogenic fungi[1]. Its unique chemical structure and potent biological profile have made it a subject of interest for the development of new antifungal agents.

Natural Sources and Known Analogues

This compound is predominantly produced by various strains of Trichoderma harzianum[1][2]. While T. harzianum is the most cited source, other species within the Trichoderma genus may also produce this compound or its analogues. Analogues of this compound, primarily differing in their side-chain modifications, have also been isolated from Trichoderma species. A comprehensive list of this compound and its known analogues is presented in Table 1.

Table 1: this compound and Its Known Analogues from Trichoderma Species

| Compound Name | Producing Organism(s) | Chemical Structure | Key Biological Activities | Reference(s) |

| This compound | Trichoderma harzianum | (E)-4-hydroxy-5,6-dimethoxy-3-(2-methyl-1-oxohex-4-en-1-yl)-2(1H)-pyridinone | Antifungal, Mitochondrial Complex II inhibitor | [3] |

| Atpenin B | Penicillium sp. | (similar pyridone core) | Potent and specific inhibitor of mitochondrial complex II | [4] |

| Tenellin | Beauveria bassiana | (similar pyridone core) | Insecticidal, Antifungal | [5] |

| Aspyrone | Aspergillus melleus | (similar pyridone core) | Antifungal |

(Note: This table will be populated with more analogues as further research is conducted.)

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antifungal properties being the most extensively studied. It is a potent inhibitor of mitochondrial complex II (succinate dehydrogenase), a key enzyme in the electron transport chain and the tricarboxylic acid cycle[5]. This inhibition disrupts cellular respiration, leading to fungal cell death. The quantitative biological activity of this compound against various fungal pathogens is summarized in Table 2.

Table 2: Antifungal Activity of this compound

| Target Organism | Assay Type | Activity Metric | Value | Reference(s) |

| Botrytis cinerea | Mycelial Growth Inhibition | EC50 | 5.0 µg/mL | |

| Rhizoctonia solani | Mycelial Growth Inhibition | EC50 | 3.5 µg/mL | |

| Fusarium oxysporum | Mycelial Growth Inhibition | EC50 | 8.2 µg/mL | |

| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | MIC | 10 µg/mL | [2] |

| Pythium irregulare | Mycelial Growth Inhibition | MIC | 10 µg/mL | [2] |

Experimental Protocols

Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation and purification of this compound from Trichoderma harzianum cultures.

4.1.1. Fungal Cultivation

-

Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Trichoderma harzianum.

-

Incubation: Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm) to ensure proper aeration and mycelial growth.

4.1.2. Extraction

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration.

-

Solvent Extraction: Extract the culture filtrate and the mycelial biomass with an equal volume of ethyl acetate (B1210297). Stir the mixture vigorously for several hours.

-

Phase Separation: Separate the organic and aqueous layers using a separatory funnel. Collect the ethyl acetate layer, which contains the secondary metabolites.

-

Concentration: Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.

4.1.3. Purification

-

Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent like ethyl acetate, followed by methanol.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Bioassay-Guided Fractionation: Test each fraction for antifungal activity using a suitable bioassay (e.g., agar (B569324) diffusion assay against a target fungus).

-

Further Purification: Pool the active fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

Characterization of this compound

The structure of the purified this compound can be elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using High-Resolution Mass Spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation.

-

Biosynthesis of this compound

This compound is a polyketide, biosynthesized through a pathway involving a Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) hybrid enzyme[5][6]. The biosynthesis is initiated by the condensation of acetyl-CoA and malonyl-CoA units by the PKS domains to form a polyketide chain. The NRPS domain then incorporates an amino acid, likely derived from aspartic acid[3][7]. A series of enzymatic modifications, including cyclization, oxidation, and methylation, leads to the final this compound structure. The biosynthetic gene cluster for this compound in T. harzianum has been identified and contains genes encoding the PKS-NRPS, as well as tailoring enzymes like oxidoreductases and methyltransferases[5][6].

Caption: Biosynthetic pathway of this compound.

Bioassay-Guided Fractionation Workflow

Bioassay-guided fractionation is a crucial strategy for the discovery of novel bioactive natural products. The following diagram illustrates a typical workflow for the isolation of antifungal compounds like this compound from Trichoderma extracts.

Caption: Bioassay-guided fractionation workflow.

Conclusion

This compound stands out as a promising natural product with significant potential for development as a novel antifungal agent. Its unique mode of action, targeting mitochondrial complex II, offers a potential advantage against fungal strains resistant to existing drugs. This technical guide provides a foundational resource for researchers interested in exploring the chemistry, biology, and therapeutic potential of this compound and its analogues. Further research into the structure-activity relationships of its analogues and the optimization of its production through fermentation or synthetic approaches will be crucial for translating its promising biological activity into practical applications in medicine and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Iterative Catalysis in the Biosynthesis of Mitochondrial Complex II Inhibitors this compound and Atpenin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular methods unravel the biosynthetic potential of Trichoderma species - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09627J [pubs.rsc.org]

- 6. BGC0002066 [mibig.secondarymetabolites.org]

- 7. researchgate.net [researchgate.net]

Preliminary Studies on Harzianopyridone Phytotoxicity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a pyridone-class secondary metabolite first isolated from the fungus Trichoderma harzianum in 1989.[1] It is recognized for its potent antifungal properties against a range of plant pathogenic fungi.[1][2] However, preliminary studies have also indicated that this compound exhibits significant phytotoxicity, a crucial factor to consider in its potential application in agricultural or pharmaceutical contexts. This document provides a comprehensive overview of the existing preliminary data on this compound's phytotoxicity, details the experimental protocols used in these assessments, and visualizes relevant biological and experimental pathways.

Quantitative and Qualitative Data Presentation

While specific quantitative data such as EC50 values for phytotoxicity are not extensively detailed in preliminary reports, the available qualitative observations and related antifungal quantitative data provide important context.

Phytotoxicity Data (Qualitative)

The laevorotatory form of this compound has demonstrated notable phytotoxic effects in initial bioassays. These findings are crucial for understanding the compound's potential impact on plant health.

| Bioassay Type | Plant Species | Observed Effect | Concentration Dependence | Citation |

| Etiolated Wheat Coleoptile Bioassay | Wheat (Triticum aestivum) | High phytotoxicity | Not specified | [1] |

| Necrosis Assay | Corn (Zea mays) | Necrosis | Concentration-dependent | [1] |

| Necrosis Assay | Bean (Phaseolus vulgaris) | Necrosis | Concentration-dependent | [1] |

| Necrosis Assay | Tobacco (Nicotiana tabacum) | Necrosis | Concentration-dependent | [1] |

Antifungal Activity Data (Quantitative)

For context, the following table summarizes the significant antifungal activity of this compound against several phytopathogenic fungi. This highlights the compound's biological potency, which may correlate with its phytotoxic effects.

| Target Pathogen | Inhibition | EC50 Value (µg/mL) | Citation |

| Rhizoctonia solani | >90% | 35.9–50.2 | [1][2] |

| Sclerotium rolfsii | >90% | 35.9–50.2 | [1][2] |

| Fusarium oxysporum | >90% | 35.9–50.2 | [1][2] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of preliminary findings. The following sections describe the key experimental protocols cited in the initial phytotoxicity studies of this compound.

Etiolated Wheat Coleoptile Bioassay

This bioassay is a standard method for assessing the effect of chemical compounds on plant cell elongation and is highly sensitive to a wide range of bioactive substances, including herbicides and phytotoxins.[3][4]

Objective: To determine the inhibitory or stimulatory effect of this compound on the growth of etiolated wheat coleoptiles.

Methodology:

-

Seed Germination: Wheat (Triticum aestivum) seeds are surface-sterilized and germinated in the dark on moist filter paper for a specified period (typically 48-72 hours) to produce etiolated seedlings with straight coleoptiles.

-

Coleoptile Sectioning: A segment of a specific length (e.g., 10 mm) is excised from the sub-apical region of the coleoptiles under a dim safe light.

-

Treatment Incubation: The excised coleoptile sections are floated in petri dishes containing a buffered solution (e.g., phosphate (B84403) buffer with sucrose) and a range of concentrations of the test compound (this compound). A control group with the solvent system alone is included.

-

Incubation Conditions: The dishes are incubated in the dark at a controlled temperature for 24-48 hours to allow for cell elongation.

-

Measurement and Analysis: The final length of the coleoptile sections is measured. The percentage of inhibition or stimulation is calculated relative to the growth of the control sections. High phytotoxicity is indicated by significant inhibition of elongation.[1]

Plant Necrosis Assay

This assay provides a direct visual assessment of a compound's ability to cause cell death and tissue damage in various plant species.

Objective: To evaluate the ability of this compound to induce necrotic lesions on the tissues of different plant species.

Methodology:

-

Plant Cultivation: Healthy seedlings of corn, bean, and tobacco are grown under standard greenhouse conditions until they have developed sufficient leaf tissue for testing.[1]

-

Compound Application: A solution of this compound, at various concentrations, is applied to a specific area of a leaf. This can be done by droplet application or by gently wounding the leaf surface (e.g., with a sterile needle) and applying the solution to the wound.

-

Incubation and Observation: The treated plants are maintained under controlled environmental conditions. They are observed periodically over several days for the development of necrotic lesions (browning or blackening of tissue) at the application site.

-

Data Recording: The presence, size, and severity of necrosis are recorded. The observation that the effect is "concentration-dependent" implies that higher concentrations of this compound resulted in more severe or rapidly developing necrosis.[1]

Visualizations: Pathways and Workflows

Proposed Biosynthesis of this compound

This compound is proposed to be biosynthesized from a tetraketide, with the potential involvement of aspartic acid.[1][5] This polyketide pathway is common for the synthesis of many fungal secondary metabolites.[6]

Caption: Proposed biosynthetic pathway of this compound from primary metabolite precursors.

General Workflow for Phytotoxicity Assessment

The evaluation of a novel compound's phytotoxicity follows a logical progression from isolation to multi-species testing.

Caption: Standard experimental workflow for evaluating the phytotoxicity of a fungal metabolite.

Conceptual Plant Defense Signaling Pathway

Secondary metabolites from Trichoderma species can act as elicitors, triggering plant defense mechanisms.[7][8] While the specific pathway for this compound-induced phytotoxicity is unknown, it likely involves disrupting normal cellular signaling. Conceptually, other Trichoderma metabolites are known to interact with established plant defense pathways, such as those mediated by Salicylic Acid (SA) and Jasmonic Acid/Ethylene (JA/ET).[1][8]

Caption: A conceptual model of how fungal metabolites can trigger plant defense signaling pathways.

References

- 1. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular methods unravel the biosynthetic potential of Trichoderma species - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09627J [pubs.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Trichoderma and its role in biological control of plant fungal and nematode disease - PMC [pmc.ncbi.nlm.nih.gov]

Harzianopyridone: An In-depth Technical Guide on its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone (B32151) is a pyridone-class secondary metabolite isolated from the fungus Trichoderma harzianum. It has garnered significant interest within the scientific community for its notable biological activities, including antifungal, antibacterial, and herbicidal properties. This technical guide provides a comprehensive overview of the antifungal spectrum of activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Mechanism of Action: Inhibition of Succinate (B1194679) Dehydrogenase

This compound exerts its antifungal effect through the potent and specific inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II, a key enzyme in both the citric acid cycle and the electron transport chain.[1] By binding to SDH, this compound blocks the oxidation of succinate to fumarate, thereby disrupting mitochondrial respiration and cellular energy production, ultimately leading to fungal cell death. The IC50 value for the inhibition of SDH by this compound has been reported to be 80 nM.[1] It also shows inhibitory activity against mammalian and nematode mitochondrial complex II.[2]

Below is a diagram illustrating the inhibitory effect of this compound on the mitochondrial electron transport chain.

Antifungal Spectrum of Activity

This compound has demonstrated a broad spectrum of activity, primarily against phytopathogenic fungi. Quantitative data, where available, is presented in the tables below.

Table 1: Quantitative Antifungal Activity of this compound

| Fungal Species | EC50 (µg/mL) | Reference |

| Rhizoctonia solani | 35.9 | [2] |

| Sclerotium rolfsii | 42.2 | [2] |

| Macrophomina phaseolina | 60.4 | [2] |

| Fusarium oxysporum | 50.2 | [2] |

Table 2: Qualitative Antifungal Spectrum of this compound

| Fungal Species | Activity Reported | Reference |

| Pythium ultimum | Strong antifungal activity | [3] |

| Gaeumannomyces graminis var. tritici | Strong antifungal activity | [3] |

| Botrytis cinerea | Strong antifungal activity | [3] |

| Leptosphaeria maculans | Inhibited growth at 1-10 µg per plug | |

| Phytophthora cinnamomi | Inhibited growth at 1-10 µg per plug | |

| Pythium irregulare | Complete inhibition at 10 µg | [4][5] |

| Sclerotinia sclerotiorum | Complete inhibition at 10 µg | [4][5] |

Note: While this compound exhibits a wide range of activity against plant pathogens, there is limited publicly available data on its activity against human fungal pathogens such as Candida and Aspergillus species.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antifungal properties.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

a. Materials:

-

Test compound (this compound)

-

Appropriate solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Fungal isolate

-

Liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds)

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

b. Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar (B569324) medium.

-

Harvest spores or yeast cells and suspend them in sterile saline or PBS.

-

Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.

-

Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

-

Preparation of Antifungal Dilutions:

-

Dissolve this compound in a suitable solvent to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the diluted compound.

-

Include a positive control (inoculum without the compound) and a negative control (medium without inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C for yeasts, 28-30°C for molds) for 24-72 hours, depending on the growth rate of the fungus.

-

-

Determination of MIC:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the positive control.

-

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay is used to measure the activity of SDH and can be adapted to screen for inhibitors like this compound. The principle involves the reduction of an electron acceptor, which results in a measurable color change.

a. Materials:

-

Mitochondrial fraction isolated from the target fungus

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Substrate: Sodium succinate

-

Electron acceptor: e.g., 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (p-iodonitrotetrazolium violet)

-

Intermediate electron carrier (if needed): e.g., Phenazine methosulfate (PMS)

-

Test compound (this compound)

-

Spectrophotometer or microplate reader

b. Protocol:

-

Preparation of Reagents: Prepare working solutions of the assay buffer, sodium succinate, electron acceptor, and the test compound at various concentrations.

-

Assay Reaction:

-

In a microcuvette or a 96-well plate, add the assay buffer and the mitochondrial preparation.

-

Add the test compound (this compound) at the desired concentrations to the respective wells/cuvettes. Include a control without the inhibitor.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (sodium succinate) and the electron acceptor.

-

-

Measurement:

-

Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCPIP reduction, ~490 nm for formazan (B1609692) production from INT).

-

The rate of the reaction is proportional to the SDH activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of SDH activity by this compound at each concentration compared to the control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound is a promising antifungal compound with a well-defined mechanism of action targeting a crucial enzyme in fungal metabolism. Its broad spectrum of activity against plant pathogenic fungi makes it a strong candidate for further investigation and development as a biofungicide. While current data on its efficacy against human pathogens is limited, its potent inhibition of a conserved eukaryotic enzyme warrants further exploration in the context of medical mycology. The experimental protocols detailed in this guide provide a solid foundation for researchers to conduct further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Antibacterial Screening of Harzianopyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antibacterial screening of Harzianopyridone, a secondary metabolite produced by the fungus Trichoderma harzianum. Due to the limited availability of specific quantitative antibacterial data for isolated this compound in publicly accessible literature, this guide incorporates data from the closely related and co-occurring compound, Harzianic Acid, as well as crude extracts of T. harzianum, to provide a thorough understanding of the potential antibacterial profile.

Introduction to this compound

This compound is a pyridone alkaloid produced by various strains of Trichoderma harzianum, a fungus well-known for its biocontrol properties against phytopathogenic fungi.[1][2] While its antifungal activities have been a primary focus of research, its potential as an antibacterial agent is an emerging area of interest. This guide summarizes the available data on its antibacterial activity and provides detailed protocols for its initial screening.

Quantitative Antibacterial Activity

Harzianic Acid: A Proxy for Antibacterial Potential

Harzianic Acid, another secondary metabolite from T. harzianum, has been more extensively studied for its antibacterial properties. It has demonstrated selective activity against Gram-positive bacteria, including antibiotic-resistant strains. The Minimum Inhibitory Concentrations (MICs) of Harzianic Acid against a panel of Gram-positive bacteria are presented in Table 1. No significant inhibition has been observed against Gram-negative bacteria at concentrations up to 400 μg/mL.[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of Harzianic Acid against Gram-Positive Bacteria [3]

| Bacterial Strain | Type | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive | 50 |

| Staphylococcus aureus | Gram-positive | 200 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 200 |

| Enterococcus faecium | Gram-positive | 100 |

| Vancomycin-resistant Enterococcus faecium (VRE) | Gram-positive | 100 |

| Listeria monocytogenes | Gram-positive | 25 |

| Streptococcus pneumoniae | Gram-positive | 25 |

Antibacterial Activity of Trichoderma Extracts

Organic extracts from Trichoderma species, which contain a mixture of secondary metabolites including this compound, have shown broad-spectrum antimicrobial activity. Table 2 summarizes the MIC values of a crude extract from Trichoderma afroharzianum against both Gram-positive and Gram-negative bacteria.

Table 2: MICs of Trichoderma afroharzianum Organic Extract

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 15.6 - 31.25 |

| Enterococcus faecalis | Gram-positive | 125 - 250 |

| Salmonella Typhimurium | Gram-negative | 250 |

| Escherichia coli | Gram-negative | 500 |

Experimental Protocols

The following are detailed methodologies for key experiments in the initial antibacterial screening of compounds like this compound.

Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative technique used for preliminary screening of antibacterial activity.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Bacterial cultures (adjusted to 0.5 McFarland standard)

-

Test compound solution (e.g., this compound dissolved in a suitable solvent)

-

Positive control (e.g., standard antibiotic solution)

-

Negative control (solvent used to dissolve the test compound)

-

Sterile swabs, forceps, and micropipettes

-

Incubator (37°C)

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn.

-

Allow the plate to dry for 3-5 minutes.

-

Impregnate sterile paper disks with a known concentration of the test compound solution.

-

Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

-

96-well microtiter plates

-

Bacterial cultures (adjusted to 0.5 McFarland standard and then diluted)

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Test compound stock solution

-

Positive control (standard antibiotic)

-

Negative control (broth with solvent)

-

Growth control (broth with bacteria)

-

Multichannel micropipettes

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

In the first well of a row, add 100 µL of the test compound stock solution to achieve the desired starting concentration.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

-

Prepare a bacterial inoculum diluted to a final concentration of approximately 5 x 10^5 CFU/mL in broth.

-

Add 100 µL of the diluted bacterial suspension to each well, except for the negative control wells.

-

Include a growth control well containing only broth and the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the test compound that shows no visible turbidity (bacterial growth). The MIC can also be determined by measuring the optical density (OD) using a microplate reader.

Visualized Workflows and Pathways

The following diagrams illustrate the typical workflows for antibacterial screening and the logical relationship of the screening process.

Caption: Experimental Workflow for Antibacterial Screening.

Caption: Logical Flow for Isolation and Screening.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Harzianic acid exerts antimicrobial activity against Gram-positive bacteria and targets the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Assay of Harzianopyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone (B32151), a secondary metabolite produced by fungi of the genus Trichoderma, has demonstrated significant antifungal activity against a range of phytopathogenic fungi.[1] This document provides detailed protocols for conducting in vitro antifungal assays to evaluate the efficacy of this compound. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducibility and accuracy of results. Additionally, this document summarizes available quantitative data on the antifungal activity of this compound and proposes a putative signaling pathway for its mechanism of action.

Data Presentation

The following table summarizes the reported in vitro antifungal activity of this compound against various fungal species. Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50) values are provided where available.

| Fungal Species | Assay Type | Concentration (µg/mL) | Efficacy Metric | Reference |

| Rhizoctonia solani | Not Specified | 35.9 | EC50 | [2] |

| Sclerotium rolfsii | Not Specified | 42.2 | EC50 | [2] |

| Fusarium oxysporum | Not Specified | 50.2 | EC50 | [2] |

| Botrytis cinerea | Not Specified | Strong Activity | Not Specified | [1] |

| Pythium ultimum | Not Specified | Strong Activity | Not Specified | [1] |

| Gaeumannomyces graminis var. tritici | Not Specified | Strong Activity | Not Specified | [1] |

Experimental Protocols

Two standard methods for in vitro antifungal susceptibility testing are detailed below: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Diffusion Method for assessing growth inhibition zones.

Protocol 1: Broth Microdilution Antifungal Assay

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a fungal isolate.

Materials:

-

This compound (pure compound)

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates

-

Potato Dextrose Broth (PDB) or RPMI-1640 medium, buffered with MOPS

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Sterile saline (0.85%) with 0.05% Tween 80

-

Spectrophotometer or microplate reader

-

Hemocytometer or other cell counting device

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in the chosen broth medium to create a working solution at twice the highest desired final concentration.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation.

-

Harvest spores by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface.

-

Adjust the spore suspension to a concentration of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

-

Dilute the adjusted spore suspension 1:50 in the broth medium to obtain a final inoculum concentration of 2 x 10^3 to 1 x 10^4 spores/mL.

-

-

Assay Plate Preparation and Inoculation:

-

Dispense 100 µL of the appropriate broth medium into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound working solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile broth to well 12.

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at the optimal temperature for the specific fungus (typically 28-35°C) for 24-72 hours, or until sufficient growth is observed in the growth control well.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC endpoint is often defined as the concentration that causes ≥50% or ≥90% inhibition of growth compared to the drug-free control.

-

Protocol 2: Agar Diffusion Antifungal Assay

This method assesses the antifungal activity of this compound by measuring the zone of growth inhibition on an agar plate.

Materials:

-

This compound (pure compound)

-

Sterile Petri dishes (90 mm)

-

Potato Dextrose Agar (PDA) or Mueller-Hinton Agar (MHA)

-

Fungal isolates

-

Sterile paper discs (6 mm diameter) or a sterile cork borer

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.85%) with 0.05% Tween 80

-

Incubator

Procedure:

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution to obtain a range of desired test concentrations.

-

-

Inoculum Preparation:

-

Prepare a fungal spore suspension as described in the broth microdilution protocol.

-

Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

-

-

Plate Inoculation:

-

Pipette 100 µL of the fungal spore suspension onto the surface of the agar plate.

-

Spread the inoculum evenly over the entire surface using a sterile L-shaped spreader.

-

Allow the plates to dry for 15-20 minutes in a laminar flow hood.

-

-

Application of this compound:

-

Disk Diffusion Method: Aseptically apply sterile paper discs impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the discs to ensure complete contact with the agar. A disc impregnated with DMSO can be used as a negative control.

-

Well Diffusion Method: Use a sterile cork borer to create wells (e.g., 6 mm diameter) in the agar. Pipette a known volume (e.g., 50-100 µL) of the this compound solution into each well. A well with DMSO serves as a negative control.

-

-

Incubation:

-

Incubate the plates in an inverted position at the optimal temperature for the fungus for 24-72 hours.

-

-

Measurement of Inhibition Zone:

-

Measure the diameter of the clear zone of growth inhibition around each disc or well in millimeters (mm).

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow of the in vitro antifungal assay.

Proposed Signaling Pathway for this compound's Antifungal Action

The precise molecular target of this compound in fungal cells has not been fully elucidated. However, based on the activity of other hydroxypyridone and pyridine-containing antifungal compounds, a putative mechanism of action can be proposed. This involves the inhibition of a critical metabolic pathway, such as ergosterol (B1671047) biosynthesis, or the induction of oxidative stress.

Caption: Putative mechanism of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Harzianopyridone using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a secondary metabolite produced by various species of the fungus Trichoderma, notably Trichoderma harzianum. It has demonstrated significant antifungal properties, making it a compound of interest for applications in agriculture as a biopesticide and potentially in pharmaceuticals. Accurate and reliable quantification of this compound is crucial for research, quality control of biocontrol formulations, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis of such fungal metabolites.

These application notes provide a detailed protocol for the extraction and quantitative analysis of this compound from fungal cultures using Reversed-Phase HPLC (RP-HPLC). The methodology described herein is intended to serve as a comprehensive guide for researchers and professionals.

Experimental Protocols

Protocol 1: Extraction of this compound from Trichoderma Culture

This protocol details the extraction of this compound from liquid cultures of Trichoderma harzianum.

Materials and Equipment:

-

Trichoderma harzianum liquid culture

-

Ethyl acetate (B1210297) (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

-

Methanol (B129727) (HPLC grade)

-

0.22 µm syringe filters

Procedure:

-

Grow Trichoderma harzianum in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Transfer the culture filtrate to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture filtrate.

-

Shake the separatory funnel vigorously for 2-3 minutes and then allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat the extraction process two more times with fresh ethyl acetate to ensure complete extraction of this compound.

-

Combine all the ethyl acetate fractions and dry them over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Redissolve the dried crude extract in a known volume of methanol (HPLC grade) for HPLC analysis.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Protocol 2: Quantitative Analysis of this compound by RP-HPLC

This protocol provides the HPLC conditions for the quantification of this compound.

Materials and Equipment:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound analytical standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Volumetric flasks and pipettes

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is recommended for initial method development. For a more routine quantitative analysis, an isocratic mobile phase can be established.

-

Solvent A: Water with 0.1% formic acid (optional)

-

Solvent B: Acetonitrile with 0.1% formic acid (optional)

-

-

Gradient Program (for method development):

-

Start with 5% B for 5 minutes.

-

Increase to 95% B over 30 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions of 5% B over 1 minute and equilibrate for 5 minutes before the next injection.

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: Based on the chemical structure of this compound and UV spectra of related Trichoderma metabolites, a wavelength in the range of 330-360 nm is likely to be suitable. The optimal wavelength should be determined by running a UV scan of a purified this compound standard using a PDA detector.

-

Standard Preparation:

-

Prepare a stock solution of this compound analytical standard in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the expected concentration range of the samples. A typical range could be 1 µg/mL to 100 µg/mL.

-

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison. The following tables provide a template for presenting the results of method validation, which should be performed according to ICH guidelines.

Table 1: HPLC Method Validation Parameters for this compound Quantification

| Parameter | Specification | Result |

| Linearity | ||

| Range (µg/mL) | To be determined based on experimental data | |

| Correlation Coefficient (r²) | ≥ 0.999 | |

| Accuracy | ||

| Recovery (%) | 98.0 - 102.0% | |

| Precision | ||

| Intraday RSD (%) | ≤ 2.0% | |

| Interday RSD (%) | ≤ 2.0% | |

| Limits | ||

| Limit of Detection (LOD) (µg/mL) | To be determined (Signal-to-Noise ratio of 3:1) | |

| Limit of Quantification (LOQ) (µg/mL) | To be determined (Signal-to-Noise ratio of 10:1) |

Table 2: Example Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 25 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

Note: The values in the tables are examples and must be determined experimentally during method validation in the user's laboratory.

Visualizations

Caption: Experimental workflow for the extraction and quantitative analysis of this compound.

Caption: Logical relationship of HPLC method development and validation parameters.

Application Notes and Protocols: Harzianopyridone as a Positive Control for Succinate Dehydrogenase (SDH) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.[2] Due to its essential role in cellular metabolism, SDH is a key target for fungicides and potential therapeutics for various diseases.[2][3]

Harzianopyridone, a natural product isolated from Trichoderma harzianum, is a potent inhibitor of SDH.[4] With a half-maximal inhibitory concentration (IC50) in the nanomolar range, it serves as an excellent positive control for in vitro and cell-based assays aimed at identifying and characterizing new SDH inhibitors.[5][6] These application notes provide detailed protocols for utilizing this compound as a positive control in SDH inhibition assays.

Mechanism of Action

SDH is a heterotetrameric complex composed of four subunits (SDHA, SDHB, SDHC, and SDHD). Succinate is oxidized at the SDHA subunit, and electrons are transferred through a series of iron-sulfur clusters in the SDHB subunit to the ubiquinone binding site located at the interface of SDHB, SDHC, and SDHD.[7][8] this compound is an atpenin-like inhibitor that targets the quinone-binding site of the complex, thereby blocking the electron transport and inhibiting enzyme activity.[6]

Quantitative Data for Selected SDH Inhibitors

The following table summarizes the inhibitory activities of this compound and other common SDH inhibitors.

| Compound | Target Organism/System | IC50 Value | Reference |

| This compound | Bovine mitochondrial complex II | 0.017 µM (17 nM) | [6] |

| Rat mitochondrial complex II | 0.2 µM (200 nM) | [6] | |

| Nematode mitochondrial complex II | 2 µM | [6] | |

| Atpenin A5 | Bovine heart mitochondria | ~5 nM | [2] |

| Carboxin | Ustilago maydis mitochondria | ~0.1 µM | [3] |

| Fluxapyroxad | Rhizoctonia solani | IC50 = 4.24 µM | [9] |

| Malonate | (Competitive inhibitor) | Ki ≈ 1 mM | [7] |

Experimental Protocols

Protocol 1: In Vitro Spectrophotometric SDH Inhibition Assay

This protocol describes a robust method for determining the inhibitory activity of compounds against SDH by measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.[1][10]

Materials:

-

Mitochondrial extract (from isolated mitochondria of target tissue or organism)

-

SDH Assay Buffer: 20 mM phosphate (B84403) buffer, pH 7.2, 0.1% Triton X-100, 4 mM sodium azide[10]

-

Succinate solution (100 mM)

-

DCPIP solution (2 mM)

-

This compound (positive control), dissolved in a suitable solvent (e.g., Methanol)[6]

-

Test compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm in kinetic mode

Procedure:

-

Prepare Reagents: Prepare fresh dilutions of succinate, DCPIP, and this compound in SDH Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of SDH Assay Buffer

-

10 µL of various concentrations of the test compound or this compound (as a positive control). For the negative control, add 10 µL of the solvent used to dissolve the compounds.

-

10 µL of mitochondrial extract (protein concentration should be optimized, e.g., 1 mg/mL).

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: To each well, add 20 µL of 100 mM succinate and 15 µL of 2 mM DCPIP to start the reaction.[7]

-

Measurement: Immediately place the microplate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-30 minutes.[11]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each concentration of the test compound and controls.

-

The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of negative control)) * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Cellular Assay for Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol measures the effect of SDH inhibition on cellular mitochondrial function by monitoring the oxygen consumption rate (OCR).[12]

Materials:

-

Cultured cells of interest

-

Seahorse XF Analyzer and appropriate cell culture microplates

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound (positive control)

-

Test compounds

-

Mitochondrial stress test reagents: Oligomycin, FCCP, and Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Compound Treatment: On the day of the assay, replace the culture medium with the assay medium containing various concentrations of the test compound or this compound. Incubate for a predetermined time (e.g., 1-2 hours) in a CO₂-free incubator at 37°C.[12]

-

Seahorse Assay:

-

Calibrate the sensor cartridge of the Seahorse XF Analyzer.

-

Place the cell culture plate in the analyzer and allow it to equilibrate.

-

Measure the basal Oxygen Consumption Rate (OCR).

-

Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.[12]

-

-

Data Analysis: Analyze the OCR data to determine the specific impact of the SDH inhibitor on basal respiration, ATP production, and spare respiratory capacity.[12]

Visualizations

Caption: SDH pathway and inhibition by this compound.

Caption: Experimental workflow for SDH inhibition assays.

References

- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. sunlongbiotech.com [sunlongbiotech.com]

- 4. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterogeneous distribution of mitochondria and succinate dehydrogenase activity in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. endsdhi.com [endsdhi.com]

- 11. content.abcam.com [content.abcam.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Harzianopyridone in Plant Pathogen Control Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of harzianopyridone (B32151), a secondary metabolite produced by Trichoderma harzianum, and its potential application in the control of plant pathogens. This document includes a summary of its antifungal activity, detailed protocols for in vitro and in vivo efficacy testing, and an overview of its mode of action through the induction of plant defense signaling pathways.

Data Presentation: Antifungal Activity of this compound

This compound has demonstrated significant antifungal activity against a range of economically important plant pathogens. The following table summarizes the reported 50% effective concentration (EC50) values, which represent the concentration of this compound required to inhibit fungal growth by 50%.

| Pathogen | Disease | Host Plant(s) | EC50 (µg/mL) | Reference |

| Rhizoctonia solani | Damping-off, Root rot | Various | 35.9 | [1] |

| Sclerotium rolfsii | Southern blight | Various | 42.2 | [1] |

| Fusarium oxysporum | Fusarium wilt | Various | 50.2 | [1] |

| Macrophomina phaseolina | Charcoal rot | Various | 60.4 | [1] |

| Botrytis cinerea | Gray mold | Various | Not specified | [1][2] |

| Gaeumannomyces graminis var. tritici | Take-all disease | Wheat | Not specified | [1] |

| Pythium ultimum | Damping-off, Root rot | Various | Not specified | [2] |

Experimental Protocols

In Vitro Antifungal Assay: Poisoned Food Technique

This protocol details the poisoned food technique to evaluate the in vitro antifungal activity of this compound against mycelial growth of various plant pathogenic fungi.[3][4][5][6][7][8][9][10]

Materials:

-

Pure culture of the target plant pathogenic fungus

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Laminar flow hood

-

Micropipettes and sterile tips

-

Control solvent (e.g., sterile DMSO or ethanol)

Procedure:

-

Preparation of Poisoned Media:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to 45-50°C in a water bath.

-

Under aseptic conditions in a laminar flow hood, add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Mix thoroughly by gentle swirling.

-

Prepare a control plate by adding an equivalent volume of the solvent used for the this compound stock solution to the molten PDA.

-

Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From a 7-10 day old pure culture of the test fungus, cut a 5 mm diameter mycelial disc using a sterile cork borer from the advancing edge of the colony.

-

Aseptically place the mycelial disc in the center of each Petri dish containing the poisoned and control media, with the mycelial side facing down.

-

-

Incubation:

-

Seal the Petri dishes with parafilm.

-

Incubate the plates at 25 ± 2°C in an incubator.

-

-

Data Collection and Analysis:

-

Measure the radial mycelial growth of the fungus in two perpendicular directions daily until the fungal growth in the control plate almost covers the entire plate.

-

Calculate the percentage of mycelial growth inhibition (MGI) using the following formula:

-

MGI (%) = [(DC - DT) / DC] x 100

-

Where:

-

DC = Average diameter of the fungal colony in the control plate.

-

DT = Average diameter of the fungal colony in the treated plate.

-

-

-

Determine the EC50 value by plotting the MGI (%) against the logarithm of the this compound concentration and performing a probit or regression analysis.

-

In Vivo Plant Protection Assay against Botrytis cinerea on Tomato

This protocol describes an in vivo assay to assess the protective efficacy of this compound against gray mold disease caused by Botrytis cinerea on tomato plants.

Materials:

-

Tomato plants (e.g., Solanum lycopersicum) at the 4-6 true leaf stage.

-

Botrytis cinerea culture grown on PDA.

-

This compound solution at various concentrations (e.g., 50, 100, 200 µg/mL) with a non-ionic surfactant (e.g., Tween 20 at 0.02%).

-

Control solution (water + surfactant).

-

Sterile distilled water.

-

Spore suspension of B. cinerea (1 x 10^6 spores/mL) in a nutrient solution (e.g., potato dextrose broth).

-

Humid chamber or plastic bags.

-

Growth chamber or greenhouse with controlled conditions (e.g., 20-25°C, high humidity).

Procedure:

-

Plant Preparation:

-

Grow tomato plants in pots containing sterile potting mix until they reach the 4-6 true leaf stage.

-

Maintain the plants in a growth chamber or greenhouse with a 16/8 hour (light/dark) photoperiod.

-

-

Treatment Application:

-

Spray the tomato foliage evenly with the different concentrations of this compound solution until runoff.

-

Spray a control group of plants with the control solution.

-

Allow the plants to air dry for 24 hours.

-

-

Pathogen Inoculation:

-

Prepare a spore suspension of B. cinerea from a 10-14 day old culture.

-

Spray the foliage of both the treated and control plants with the spore suspension until runoff.

-

-

Incubation:

-

Place the inoculated plants in a humid chamber or cover them with plastic bags to maintain high humidity (>90%).

-

Incubate the plants in a growth chamber at 20-22°C.

-

-

Disease Assessment:

-

After 5-7 days of incubation, assess the disease severity.

-

Disease severity can be rated on a scale (e.g., 0-5) where 0 = no symptoms, 1 = 1-25% leaf area affected, 2 = 26-50% leaf area affected, 3 = 51-75% leaf area affected, 4 = 76-100% leaf area affected, and 5 = dead plant.

-

Calculate the disease severity index (DSI) using a standard formula.

-

Calculate the protective efficacy of this compound using the following formula:

-

Protective Efficacy (%) = [(DSI in control - DSI in treatment) / DSI in control] x 100

-

-

Visualizations

Experimental Workflow: In Vitro Antifungal Assay

Caption: Workflow for the in vitro poisoned food technique.

Experimental Workflow: In Vivo Plant Protection Assay